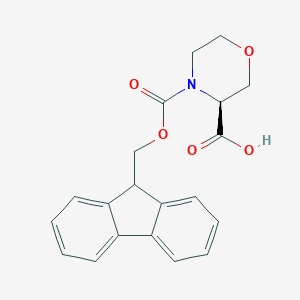

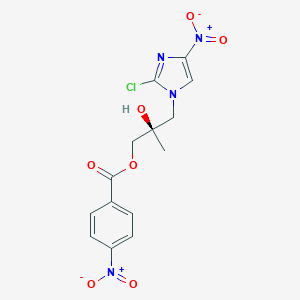

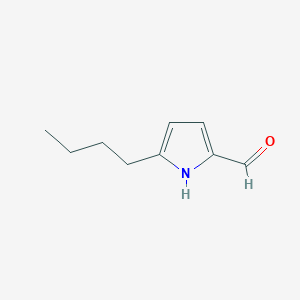

![molecular formula C12H13F3 B051244 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene CAS No. 113947-87-8](/img/structure/B51244.png)

2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene involves several steps. One approach includes the enynylation of 2-iodo-4-(phenylchalcogenyl)-1-butenes derived from methylenecyclopropanes, catalyzed by Pd(OAc)2, leading to conjugated dienynes or trienynes without the need for phosphine ligand or copper salt (Shi, Liu, & Tang, 2005). Another synthesis route involves the preparation of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene derivatives, accessible from trifluoroacetic acid, and engaging in Diels-Alder reactions to yield functionalized (trifluoromethyl)benzenes and -pyridines (Volle & Schlosser, 2002).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene can be analyzed through reactions like the stereospecific addition to π-bonds, leading to various cyclic and acyclic structures depending on the reactants and conditions employed (Kinjo et al., 2007).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including Diels-Alder reactions, leading to a variety of products with different functional groups. The electron-rich and electron-poor nature of the dienes derived from these compounds play a crucial role in their reactivity and the types of products formed (Kamaldeep, Hwang, Choi, & Jeong, 2009).

Wissenschaftliche Forschungsanwendungen

-

Synthesis and application of trifluoromethylpyridines in agrochemical and pharmaceutical industries

- Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

- Method: The synthesis and applications of TFMP and its derivatives involve various chemical reactions .

- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods

- Application: Flutamide, an anti-androgen therapy for men with advanced prostate cancer, undergoes extensive first-pass metabolism in the liver, producing several metabolites .

- Method: The drug and its metabolites were quantitatively analyzed in pure form, human urine, and plasma samples using two chromatographic methods, HPTLC and HPLC–DAD .

- Results: The methods were validated following FDA guidelines and USP recommendations .

-

Synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine

-

Regulation of Central Inflammation

- Application: Certain compounds can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of this application are not specified in the source .

-

Synthesis and application of trifluoromethylpyridines in agrochemical and pharmaceutical industries

- Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

- Method: The synthesis and applications of TFMP and its derivatives involve various chemical reactions .

- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Regulation of Central Inflammation

- Application: Certain compounds can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of this application are not specified in the source .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-methylbut-3-enyl)-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3/c1-9(2)6-7-10-4-3-5-11(8-10)12(13,14)15/h3-5,8H,1,6-7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQLWCTYUZDTHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC(=CC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641208 |

Source

|

| Record name | 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene | |

CAS RN |

113947-87-8 |

Source

|

| Record name | 1-(3-Methylbut-3-en-1-yl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

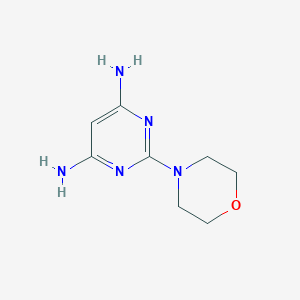

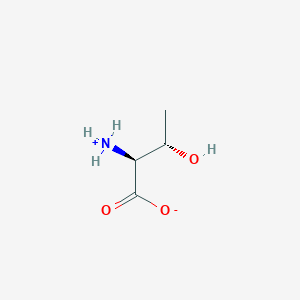

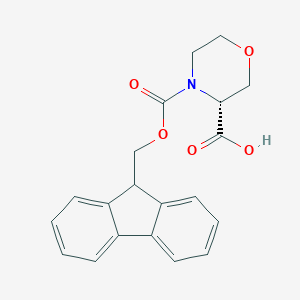

![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)

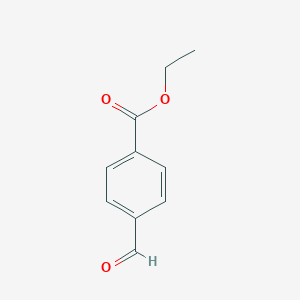

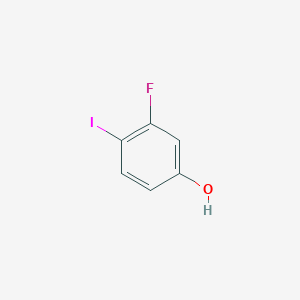

![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)